2-chloro-6-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
CAS No.: 941919-67-1
Cat. No.: VC4199621
Molecular Formula: C19H18ClFN2O3
Molecular Weight: 376.81
* For research use only. Not for human or veterinary use.
![2-chloro-6-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide - 941919-67-1](/images/structure/VC4199621.png)
Specification
CAS No. | 941919-67-1 |
---|---|
Molecular Formula | C19H18ClFN2O3 |
Molecular Weight | 376.81 |
IUPAC Name | 2-chloro-6-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Standard InChI | InChI=1S/C19H18ClFN2O3/c1-26-16-9-8-12(11-15(16)23-10-3-2-7-17(23)24)22-19(25)18-13(20)5-4-6-14(18)21/h4-6,8-9,11H,2-3,7,10H2,1H3,(H,22,25) |
Standard InChI Key | PIZLMCKHDPIMED-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)F)N3CCCCC3=O |
Introduction
2-Chloro-6-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a complex organic compound with significant interest in scientific research, particularly in pharmacology and medicinal chemistry. This compound features a benzamide core substituted with chlorine and fluorine atoms, along with a piperidinyl group, which contributes to its unique chemical properties and potential biological activities.
Synthesis and Characterization
The synthesis of 2-chloro-6-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves several key steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Biological Activity and Applications
Compounds with similar structures often exhibit significant biological activity due to their ability to mimic natural substrates or ligands. This compound serves as a promising candidate for further research in drug development and material sciences due to its diverse applications and interesting chemical behavior.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume